molecular formula C5H5BrF2N2 B13978808 4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole

4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B13978808
M. Wt: 211.01 g/mol
InChI Key: CULRTWGNDUBKIY-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under radical conditions . The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthetic routes. This includes the use of continuous flow reactors for the difluoromethylation and bromination steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can modify the difluoromethyl group .

Scientific Research Applications

4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(bromomethyl)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins, making this compound particularly valuable in drug design and development .

Properties

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

4-(bromomethyl)-1-(difluoromethyl)pyrazole

InChI

InChI=1S/C5H5BrF2N2/c6-1-4-2-9-10(3-4)5(7)8/h2-3,5H,1H2

InChI Key

CULRTWGNDUBKIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)F)CBr

Origin of Product

United States

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